1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 3,6-dihydro-2H-pyran-2-carbonyl group would form a six-membered ring with an oxygen atom, while the phenylpiperidin-4-yl group would consist of a six-membered benzene ring attached to a five-membered piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group could potentially allow for reactions such as nucleophilic addition or condensation . The phenylpiperidin-4-yl group could undergo electrophilic aromatic substitution reactions, while the methanamine group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the polar carbonyl group could influence its solubility in various solvents, while the size and shape of the molecule could affect its melting point and boiling point .Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to optimize its synthesis, computational studies to predict its properties, and biological studies to investigate its potential uses .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,6-dihydro-2H-pyran-2-carboxylic acid with 4-phenylpiperidine-4-carboxaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product.", "Starting Materials": [ "3,6-dihydro-2H-pyran-2-carboxylic acid", "4-phenylpiperidine-4-carboxaldehyde", "sodium borohydride", "formaldehyde", "hydrochloric acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3,6-dihydro-2H-pyran-2-carboxylic acid with 4-phenylpiperidine-4-carboxaldehyde in the presence of hydrochloric acid and methanol to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with formaldehyde in the presence of hydrochloric acid and methanol to form the final product.", "Step 4: Isolation of the product by precipitation with diethyl ether and purification by recrystallization." ] } | |
CAS RN |
2445794-16-9 |
Molecular Formula |
C18H25ClN2O2 |
Molecular Weight |
336.9 |
Purity |
84 |
Origin of Product |
United States |
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